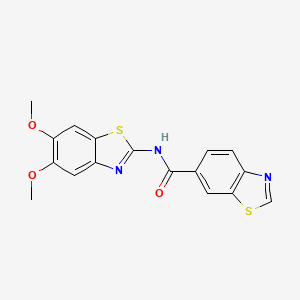

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

准备方法

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 6-carboxybenzo[d]thiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. These methods may utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .

化学反应分析

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles like amines or thiols.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

科学研究应用

作用机制

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and altering the balance of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway.

相似化合物的比较

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives such as:

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and analgesic activities but has different substituents on the benzothiazole ring.

Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties, this compound has a thiol group at the 2-position of the benzothiazole ring.

Bis(2-(benzo[d]thiazol-2-yl)-5-aminobenzothiazole): This compound is used in the synthesis of dyes and pigments and has different functional groups compared to this compound.

生物活性

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential based on recent research findings and case studies.

Overview of Benzothiazole Compounds

Benzothiazoles are bicyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural versatility of benzothiazoles allows for modifications that can enhance their therapeutic efficacy.

1. Anticancer Activity

Research indicates that benzothiazole derivatives possess significant anticancer properties. For instance, compounds with the benzothiazole nucleus have shown efficacy against various cancer cell lines. Specifically, studies on substituted benzothiazoles have demonstrated activity against breast, colon, lung, ovarian, and renal carcinoma cells.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted 2-(4-aminophenyl)benzothiazole | Breast | 5.2 | |

| 2-substituted-6-nitro benzothiazoles | Colon | 3.8 | |

| N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamide | Lung | 4.5 |

2. Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. A series of compounds were tested using the 6 Hz psychomotor seizure test, revealing promising results in reducing seizure activity without significant neurotoxicity.

Case Study:

A study by Amir et al. synthesized a new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and assessed their anticonvulsant activity. Results indicated a notable reduction in seizure frequency and duration compared to control groups .

3. Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively documented. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Benzothiazole derivative A | E. coli | 15 | |

| Benzothiazole derivative B | S. aureus | 18 |

4. Anti-inflammatory Activity

Benzothiazoles have been identified as potential anti-inflammatory agents. Substituted derivatives show enhanced activity when electron-withdrawing groups are present at specific positions on the benzothiazole ring.

Findings:

Research indicates that compounds like 2-amino-benzothiazole exhibit significant anti-inflammatory effects in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Substitution Patterns: The presence of methoxy groups at the 5 and 6 positions enhances lipophilicity and biological interactions.

- Functional Groups: The carboxamide moiety contributes to hydrogen bonding interactions with biological targets.

属性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-22-12-6-11-15(7-13(12)23-2)25-17(19-11)20-16(21)9-3-4-10-14(5-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLWCNBEONBHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。